molecular formula C22H28NO8 · Na B1164603 Propranolol β-D-Glucuronide (sodium salt)

Propranolol β-D-Glucuronide (sodium salt)

Cat. No.: B1164603
M. Wt: 457.5
InChI Key: OSKYDLRSXKTYLZ-FFRFXZDKSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propranolol β-D-glucuronide is a major metabolite of propranolol. The clearance of propranolol through glucuronidation is higher in men than women by approximately 50%. Propranolol β-D-glucuronide has been detected in environmental water samples. Propranolol is a β-adrenergic antagonist, and the active enantiomer, (S)-(-)-propranolol, has log Kd values of -8.16, -9.08, and -6.93 for β1, β2, and β3, respectively.

Scientific Research Applications

1. Effects on Sodium Channels

Propranolol, a β-adrenergic receptor antagonist, has been shown to block cardiac and neuronal voltage-gated sodium channels. This effect is notable at plasma concentrations higher than those needed for β-adrenergic receptor inhibition. Propranolol's actions on sodium channels, both in cardiac (NaV1.5) and brain (NaV1.1, NaV1.2, NaV1.3) contexts, were explored using whole-cell patch-clamp recording, revealing similarities to local anesthetics like lidocaine. This property might explain some of propranolol's therapeutic effects in cardiac arrhythmias and its central nervous system side effects (Wang et al., 2010).

2. Stereoselectivity in Glucuronidation

Research on the glucuronidation of propranolol by human UDP-Glucuronosyltransferases (UGTs) showed reverse stereoselectivity between UGT1A9 and UGT1A10. UGT1A9 favored S-propranolol, whereas UGT1A10 preferred R-propranolol. This differential stereoselectivity in glucuronidation may influence propranolol's metabolism and disposition in different body tissues (Sten et al., 2006).

3. Synthesis and Separation of Glucuronides

The synthesis and chromatographic separation of diastereomeric propranolol O-beta-D-glucuronides, major metabolites of propranolol, were achieved. This study provided insights into the metabolism and potential pharmacological activities of these glucuronides (Oatis et al., 1983).

4. Transdermal Drug Delivery System

A study focused on formulating a transdermal system for propranolol using carboxymethylcellulose-sodium (CMC-Na) to bypass the significant first-pass metabolism associated with oral administration. This approach aimed at improving propranolol's bioavailability, indicating an alternative administration route (Krishna & Pandit, 1996).

5. Insights into Cardiac and Brain Sodium Channel Modulation

Further research into the modulation of cardiac and brain sodium channels by beta-blockers, including propranolol, revealed their direct interactions with these channels. The study enhanced the understanding of beta blockers' effects beyond their primary action as adrenoceptor antagonists, particularly for propranolol (Chahine, 2011).

Properties

Molecular Formula

C22H28NO8 · Na

Molecular Weight

457.5

InChI

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14?,17-,18-,19+,20-,22+;/m0./s1

InChI Key

OSKYDLRSXKTYLZ-FFRFXZDKSA-M

SMILES

CC(C)NCC(O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](C([O-])=O)O1)COC2=CC=CC3=C2C=CC=C3.[Na+]

Synonyms

β-D-glucopyranosiduronic acid, 1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl, monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propranolol β-D-Glucuronide (sodium salt)
Reactant of Route 2
Propranolol β-D-Glucuronide (sodium salt)
Reactant of Route 3
Reactant of Route 3
Propranolol β-D-Glucuronide (sodium salt)
Reactant of Route 4
Reactant of Route 4
Propranolol β-D-Glucuronide (sodium salt)
Reactant of Route 5
Reactant of Route 5
Propranolol β-D-Glucuronide (sodium salt)
Reactant of Route 6
Reactant of Route 6
Propranolol β-D-Glucuronide (sodium salt)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.